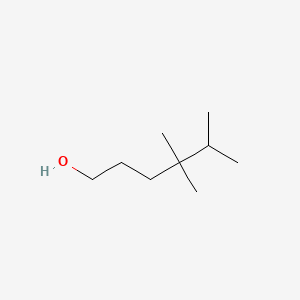

4,4,5-Trimethylhexan-1-ol

Description

Structural Classification and Isomeric Considerations of Branched Hexanols

Alcohols are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon atom bearing the hydroxyl group. britannica.comlibretexts.org A primary alcohol has the hydroxyl group on a carbon atom that is bonded to only one other carbon atom. britannica.comchemguide.co.uk Branched hexanols are isomers of hexanol, meaning they share the same molecular formula (C6H14O) but differ in the arrangement of their atoms. wikipedia.org This structural variation can be in the form of chain isomerism, where the carbon skeleton is branched, or position isomerism, where the hydroxyl group is located at different positions along the carbon chain. solubilityofthings.com

For instance, hexan-1-ol is a straight-chain primary alcohol, while 2-methylpentan-1-ol and 3-methylpentan-1-ol are examples of branched primary hexanols. quora.com The branching in the carbon chain and the position of the hydroxyl group have a significant impact on the physical properties of the alcohol, such as its boiling point and solubility. solubilityofthings.comrsc.org Generally, increased branching leads to a lower boiling point compared to the straight-chain isomer due to a decrease in the surface area available for intermolecular van der Waals forces. chemguide.co.uk

The isomeric possibilities for hexanol are numerous, including various methylpentanols and dimethylbutanols. quora.com These structural differences are not trivial, as they influence the reactivity and potential applications of each isomer. solubilityofthings.com

Academic Significance and Research Relevance of Branched Primary Alcohols

Branched primary alcohols are of considerable academic and industrial significance due to their unique properties, which distinguish them from their linear counterparts. exxonmobilchemical.com Their branched structure often results in lower pour points, which is advantageous for processing at low temperatures. exxonmobilchemical.com These alcohols serve as crucial intermediates in the synthesis of a wide array of chemical products. ontosight.ai

In the realm of materials science, branched primary alcohols are used in the production of surfactants, polymer additives, lubricants, and adhesives. exxonmobilchemical.com The surfactants derived from branched alcohols can exhibit superior wetting power compared to those derived from linear alcohols. exxonmobilchemical.com Furthermore, these alcohols and their derivatives can act as powerful solvents, enhancing the solvency of hydrocarbon fluids. exxonmobilchemical.com

Research into branched primary alcohols also extends to their role in the formation of microemulsions, where they can act as cosurfactants, influencing the viscosity and stability of these systems for applications such as enhanced oil recovery. researchgate.net The study of branched-chain alcohols, aldehydes, and carboxylic acids is also relevant in the context of food additives and flavoring agents. inchem.org The metabolism of these compounds is often influenced by the position of the branching, which can affect their biological pathways. inchem.org

Historical Context and Evolution of Research on Trimethylhexanol (B73689) Isomers

Research into branched-chain alcohols and their derivatives, including trimethylhexanol isomers, has its roots in the mid-20th century, largely driven by the needs of the chemical industry. The development of synthetic methodologies for such compounds was documented in industrial chemistry literature, laying the groundwork for modern production techniques.

A prominent isomer, 3,5,5-trimethylhexan-1-ol (B147576), also known as isononyl alcohol, has been a subject of significant industrial interest. Its synthesis via the hydroformylation of diisobutylene followed by hydrogenation has been a known industrial process. The use of trimethylhexanol isomers and their esters as fragrance components has also been explored, with some derivatives exhibiting desirable aromatic properties. google.com

The systematic study of branched-chain acyl chlorides, derived from the corresponding alcohols, gained momentum in the latter half of the 20th century due to their utility as specialized chemical intermediates. The documentation and systematic classification of these isomers in chemical databases became more formalized in the early 2000s. The evolution of research in this area reflects broader trends in chemistry, with a growing focus on optimizing synthesis for yield and purity while considering environmental factors.

Data Tables

Table 1: Properties of 4,4,5-Trimethylhexan-1-ol

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C9H20O | ontosight.ainih.gov |

| Molecular Weight | 144.26 g/mol | ontosight.ainih.gov |

| CAS Number | 65502-61-6 | nih.gov |

| Boiling Point | Approximately 194 °C | smolecule.com |

| Appearance | Colorless liquid | nih.gov |

Structure

3D Structure

Properties

CAS No. |

65502-61-6 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

4,4,5-trimethylhexan-1-ol |

InChI |

InChI=1S/C9H20O/c1-8(2)9(3,4)6-5-7-10/h8,10H,5-7H2,1-4H3 |

InChI Key |

ZYXQELDKUPEKLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)(C)CCCO |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Pathways for 4,4,5 Trimethylhexan 1 Ol

Retrosynthetic Analysis of 4,4,5-Trimethylhexan-1-ol Architecture

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available precursors. oregonstate.edulibretexts.org For a primary alcohol like this compound, the most direct retrosynthetic disconnection involves the carbon-oxygen bond, suggesting a precursor aldehyde or carboxylic acid. Alternatively, disconnection of a carbon-carbon bond can reveal potential alkene precursors for hydration or hydroformylation strategies.

Key retrosynthetic approaches for this compound include:

Functional Group Interconversion (FGI): This approach identifies the corresponding aldehyde (4,4,5-trimethylhexanal) or carboxylic acid (4,4,5-trimethylhexanoic acid) as immediate precursors. These can be reduced to the target alcohol.

C-C Bond Disconnection: This strategy might point towards the assembly of the carbon skeleton from smaller fragments, for instance, through Grignard reactions, though this can be more complex. youtube.com

Alkene Precursors: Identifying a suitable alkene, such as 4,4,5-trimethylhex-1-ene, allows for synthesis via hydration or hydroformylation followed by reduction. leah4sci.com

Targeted Synthesis Routes to this compound

Based on the retrosynthetic analysis, several forward synthetic strategies can be proposed to construct this compound.

Reduction of Corresponding Carbonyl Precursors (e.g., ketones, aldehydes)

A primary and highly effective method for the synthesis of primary alcohols is the reduction of corresponding carbonyl compounds, such as aldehydes and carboxylic acids or their derivatives (e.g., esters).

The reduction of an aldehyde, 4,4,5-trimethylhexanal, would yield the desired alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

| Precursor | Reducing Agent | Product |

| 4,4,5-Trimethylhexanal | Sodium Borohydride (NaBH₄) | This compound |

| 4,4,5-Trimethylhexanoic Acid | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Data derived from established principles of organic reduction reactions.

Similarly, the reduction of 4,4,5-trimethylhexanoic acid or its methyl ester derivative using a powerful reducing agent like LiAlH₄ would also produce this compound.

Hydration Reactions of Olefinic Precursors (General Alcohol Synthesis)

The addition of water across a double bond, known as hydration, is a fundamental method for preparing alcohols. stanmorephysics.com For the synthesis of this compound, the corresponding olefin precursor would be 4,4,5-trimethylhex-1-ene. The regioselectivity of this reaction is crucial.

Acid-catalyzed hydration (e.g., using sulfuric acid) typically follows Markovnikov's rule, which would lead to the formation of 4,4,5-trimethylhexan-2-ol, an undesired isomer.

Hydroboration-oxidation is a two-step reaction sequence that achieves anti-Markovnikov hydration. Treatment of the alkene with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide in a basic solution, would yield the target primary alcohol, this compound. leah4sci.com

| Olefin Precursor | Reaction | Major Product |

| 4,4,5-Trimethylhex-1-ene | Acid-Catalyzed Hydration | 4,4,5-Trimethylhexan-2-ol (Markovnikov) |

| 4,4,5-Trimethylhex-1-ene | Hydroboration-Oxidation | This compound (anti-Markovnikov) |

Table illustrates general principles of alkene hydration regioselectivity.

Hydroformylation and Subsequent Hydrogenation Strategies (Exemplified by Isomers)

Hydroformylation, or the oxo process, is a significant industrial method for producing aldehydes from alkenes by adding a formyl group and a hydrogen atom across the double bond. wikipedia.org Subsequent hydrogenation of the resulting aldehyde yields an alcohol. google.com This process can be highly regioselective, favoring the formation of either linear or branched aldehydes depending on the catalyst and reaction conditions. nih.govresearchgate.net

For a branched alkene like 3,4-dimethyl-1-pentene (B12000618) (an isomer of the likely precursor to this compound), hydroformylation can lead to a mixture of isomeric aldehydes. The desired aldehyde for synthesizing the target alcohol would be 4,5-dimethyl-2-formylpentane. Subsequent hydrogenation of this aldehyde would produce the corresponding alcohol. The challenge lies in controlling the regioselectivity of the hydroformylation step to favor the desired isomer.

Investigation of Catalytic Systems for this compound Synthesis

The choice of catalyst is paramount in directing the outcome of the synthetic routes discussed above, particularly in achieving high selectivity.

Homogeneous Catalysis for Chemo- and Regioselectivity

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity at milder reaction conditions. rsc.org In the context of hydroformylation, rhodium-based catalysts modified with phosphine (B1218219) or phosphite (B83602) ligands are widely used to control regioselectivity. researchgate.netmdpi.com

For the hydroformylation of a sterically hindered alkene that would lead to this compound, a bulky phosphine ligand on a rhodium center could be employed to direct the formyl group to the terminal carbon, thus favoring the formation of the linear aldehyde precursor. The choice of ligand is critical in tuning the electronic and steric properties of the catalyst to achieve the desired outcome. nih.gov

| Catalyst System | Reaction | Key Advantage |

| Rh-phosphine complex | Hydroformylation | High regioselectivity for linear aldehydes |

| Rh-phosphite complex | Hydroformylation | High activity and selectivity |

Illustrative data on the application of homogeneous catalysts in hydroformylation.

Subsequent hydrogenation of the aldehyde can be achieved using various catalysts, including nickel, palladium, or platinum-based systems, to yield the final alcohol product. google.com

Heterogeneous Catalysis and Surface Interactions

The industrial synthesis of alcohols like this compound often favors heterogeneous catalysis due to the ease of catalyst separation and recycling. The primary pathway involves a two-step process: the hydroformylation of a branched C8 olefin (specifically, 3,3,4-trimethyl-1-pentene) to form 4,4,5-trimethylhexanal, followed by its hydrogenation to the target alcohol.

Hydroformylation Step: Heterogeneous catalysts for hydroformylation aim to mimic the high selectivity of their homogeneous counterparts while offering process advantages. Rhodium and cobalt are the most common active metals. For branched olefins, supported metal catalysts are of particular interest. For instance, rhodium single-atom catalysts anchored on zeolite or other oxide supports have been explored for hydroformylation. The surface interactions are critical: the olefin and syngas (a mixture of CO and H₂) adsorb onto the catalyst surface. The active metal sites facilitate the coordination of the olefin's double bond and the insertion of carbon monoxide, a key step in forming the aldehyde. The support material can influence the electronic properties and dispersion of the metal, thereby affecting activity and selectivity.

Hydrogenation Step: The subsequent hydrogenation of the intermediate aldehyde, 4,4,5-trimethylhexanal, is typically carried out using heterogeneous catalysts such as Raney nickel or supported noble metals like palladium (Pd) or platinum (Pt). The process involves the dissociative adsorption of hydrogen on the metal surface, creating active hydrogen species. The aldehyde's carbonyl group then interacts with these species on the surface, leading to its reduction to the primary alcohol, this compound. The choice of catalyst and support can help prevent side reactions, such as dehydration or ether formation. For example, catalysts based on copper-supported hydroxyapatite (B223615) have been investigated for the synthesis of branched alcohols. acs.org

The table below summarizes typical heterogeneous catalysts used in the sequential hydroformylation-hydrogenation process for producing branched alcohols.

| Reaction Step | Catalyst Type | Active Metal | Support Material | Typical Reaction Conditions |

| Hydroformylation | Supported Metal | Rh, Co | Zeolites, Al₂O₃, SiO₂ | 80-150°C, 1-5 MPa of Syngas |

| Hydrogenation | Supported Metal | Ni, Pd, Pt, Cu | Al₂O₃, Carbon, Hydroxyapatite | 50-150°C, 1-10 MPa of H₂ |

Enantioselective Synthesis Approaches for Chiral Isomers (e.g., (4S)-4,5,5-trimethylhexan-1-ol)

The structure of this compound contains a stereocenter at the C4 position, meaning it can exist as two enantiomers: (4R)- and (4S)-4,4,5-trimethylhexan-1-ol. The synthesis of a single enantiomer is a significant challenge and is typically approached through asymmetric catalysis.

Asymmetric Hydroformylation: One chemical approach is the asymmetric hydroformylation of the precursor olefin using a chiral catalyst. This involves a transition metal (commonly rhodium) complexed with a chiral ligand. The chiral ligand creates a stereically defined environment around the metal center, which directs the addition of the formyl group (-CHO) to one face of the olefin's double bond, preferentially forming one enantiomer of the resulting aldehyde. Subsequent non-enantioselective hydrogenation yields the enantiomerically enriched alcohol. The development of ligands that can provide high enantioselectivity for sterically hindered olefins is an active area of research. tamu.edu

Biocatalytic Reduction: An alternative and often highly selective method is the biocatalytic reduction of the prochiral ketone precursor, 4,4,5-trimethylhexan-2-one, or the racemic aldehyde. Enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are powerful tools for creating chiral alcohols. nih.govnih.gov These enzymes can exhibit high enantioselectivity, reducing the carbonyl group to a hydroxyl group with a specific stereochemistry. encyclopedia.pub For example, specific ADHs can produce either the (R)- or (S)-alcohol, depending on the enzyme selected. nih.gov This approach benefits from mild reaction conditions and exceptional selectivity. nih.gov The process often requires a cofactor regeneration system, such as using a sacrificial alcohol like isopropanol, to be economically viable. nih.gov

The dynamic kinetic resolution (DKR) is another powerful strategy, combining an enzyme for selective reduction with a catalyst for racemizing the starting material, which can theoretically yield the desired chiral alcohol with 100% conversion. mdpi.com

| Approach | Catalyst/Enzyme | Precursor | Key Principle | Typical Enantiomeric Excess (e.e.) |

| Asymmetric Hydroformylation | Chiral Rhodium Complex | 3,3,4-trimethyl-1-pentene | Chiral ligand directs facial selectivity of CO insertion. tamu.edu | Variable, can exceed 90% |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH) | 4,4,5-trimethylhexanal | Enzyme's active site recognizes one enantiomer or prochiral face. nih.gov | Often >99% |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Racemic this compound | Selective enzymatic reaction combined with in-situ racemization of the unreacted enantiomer. mdpi.com | Can approach 100% |

Optimization of Reaction Conditions and Yield Enhancement in Synthetic Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and catalyst deactivation.

Hydroformylation Optimization: In the hydroformylation step, key parameters include temperature, pressure of syngas (CO/H₂), the H₂/CO ratio, and the choice of solvent and ligands (for homogeneous systems). rsc.org

Temperature: Higher temperatures generally increase the reaction rate but can lead to side reactions like olefin isomerization and hydrogenation, or catalyst degradation. rsc.org An optimal temperature range, often between 80°C and 130°C, is sought to balance activity and selectivity.

Pressure: Increased syngas pressure typically enhances the reaction rate by increasing the concentration of reactants in the solution. However, very high pressures can be costly to implement industrially.

H₂/CO Ratio: The ratio of hydrogen to carbon monoxide can influence the selectivity towards the desired aldehyde versus hydrogenation byproducts. A 1:1 ratio is common, but optimization may be required depending on the specific catalyst.

Catalyst and Ligand Concentration: The concentration of the catalyst and, if applicable, the ligand-to-metal ratio are critical for achieving high activity and preventing catalyst agglomeration or decomposition.

Hydrogenation Optimization: For the hydrogenation of the intermediate aldehyde, optimization focuses on temperature, hydrogen pressure, and catalyst selection to ensure complete conversion without over-reduction or side reactions.

Temperature and Pressure: Mild conditions are generally preferred to maintain the integrity of the carbon skeleton and prevent dehydration of the alcohol product.

Catalyst Loading and Activity: The amount of catalyst and its intrinsic activity determine the reaction time. Highly active catalysts like Raney nickel or supported Pd allow for efficient conversion under moderate conditions. Catalyst deactivation due to poisoning or sintering must also be managed for long-term process viability.

Recent research on related processes, such as ethylene (B1197577) hydroformylation, has shown that catalyst stability and activity can be significantly improved by engineering the catalyst support and active sites, for example, by creating zeolite-anchored bimetallic sites. acs.org Such strategies could be applied to enhance the synthesis of more complex branched alcohols like this compound.

Chemical Reactivity, Reaction Mechanisms, and Transformation of 4,4,5 Trimethylhexan 1 Ol

Fundamental Reactivity of the Primary Hydroxyl Group in Branched Alcohols

The hydroxyl group of a primary alcohol is a versatile functional group that can undergo a variety of transformations. The key reactions include oxidation, reduction, and nucleophilic substitution.

Primary alcohols can be oxidized to form either aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. wikipedia.orglibretexts.org The oxidation typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. chemguide.co.uk

With mild oxidizing agents, the reaction can be stopped at the aldehyde stage. Stronger oxidizing agents will further oxidize the initially formed aldehyde to a carboxylic acid. wikipedia.org For a sterically hindered primary alcohol like 4,4,5-trimethylhexan-1-ol, the rate of oxidation might be slower compared to unhindered primary alcohols due to the bulky alkyl groups impeding the approach of the oxidizing agent.

Table 1: Common Oxidizing Agents for Primary Alcohols

| Oxidizing Agent | Product from Primary Alcohol | Conditions |

| Pyridinium chlorochromate (PCC) | Aldehyde | Anhydrous conditions, typically in dichloromethane (B109758) (CH₂Cl₂) libretexts.org |

| Dess-Martin periodinane (DMP) | Aldehyde | Mild conditions, often in dichloromethane (CH₂Cl₂) libretexts.org |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid | Strong oxidizing agent, typically in basic or acidic solution wikipedia.org |

| Chromic acid (H₂CrO₄) | Carboxylic acid | Strong oxidizing agent, prepared in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄ wikipedia.org |

The direct reduction of a primary alcohol to its corresponding alkane is not a straightforward process as the hydroxyl group is a poor leaving group. libretexts.org This transformation is typically achieved through a two-step procedure. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or a halide. The resulting intermediate is then reduced using a suitable reducing agent, like lithium aluminum hydride (LiAlH₄). libretexts.org

For this compound, this would involve its conversion to a derivative like 4,4,5-trimethylhexyl tosylate, which can then be reduced to 4,4,5-trimethylhexane.

The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, the hydroxyl group must first be activated to create a better leaving group. This is typically done by protonating the alcohol in the presence of a strong acid, which converts the leaving group from hydroxide (B78521) to water (H₂O), a much better leaving group. masterorganicchemistry.comchemistrysteps.com

Primary alcohols, including branched ones like this compound, generally undergo nucleophilic substitution via an Sₙ2 mechanism. masterorganicchemistry.comchemistrysteps.com However, significant steric hindrance near the reaction center can dramatically slow down the rate of an Sₙ2 reaction. reddit.comlibretexts.orgstackexchange.com

Reactions Influenced by Alkyl Branching and Steric Hindrance at the 4,4,5-Positions

The bulky trimethyl-substituted alkyl chain of this compound creates significant steric hindrance around the primary hydroxyl group. This steric congestion has a profound impact on its chemical reactivity.

In the context of Sₙ2 reactions , the nucleophile must approach the carbon atom bearing the leaving group from the backside. The presence of bulky substituents on the β-carbon (the carbon adjacent to the one bearing the hydroxyl group) can severely impede this backside attack, leading to a significantly reduced reaction rate. reddit.comstackexchange.comlearncbse.in In this compound, the two methyl groups at the 4-position and one at the 5-position create a neopentyl-like environment, which is known to be extremely unreactive in Sₙ2 reactions. reddit.comlearncbse.in

Table 2: Relative Rates of Sₙ2 Reactions for Primary Alkyl Halides (Illustrating Steric Effects)

| Alkyl Halide | Relative Rate |

| CH₃-Br | 30 |

| CH₃CH₂-Br | 1 |

| (CH₃)₂CHCH₂-Br | 0.03 |

| (CH₃)₃CCH₂-Br (Neopentyl bromide) | 0.00001 |

This table illustrates the dramatic decrease in Sₙ2 reactivity with increasing steric hindrance at the β-carbon. This compound derivatives would be expected to have reactivity similar to or even lower than neopentyl bromide.

For oxidation reactions , while the primary alcohol can still be oxidized, the steric bulk may necessitate the use of less hindered or more reactive oxidizing agents to achieve reasonable reaction rates.

Mechanistic Studies of Key Chemical Transformations Involving this compound

While no specific mechanistic studies for this compound have been found, the mechanisms of its key transformations can be inferred from general principles.

The oxidation of this compound to the corresponding aldehyde with a reagent like PCC would likely proceed through the formation of a chromate (B82759) ester intermediate. A base, such as pyridine (B92270) present in the reagent, would then abstract a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the aldehyde. libretexts.org

Nucleophilic substitution , for instance, the conversion to an alkyl bromide using HBr, would likely proceed via an Sₙ2 mechanism. The reaction would be initiated by the protonation of the hydroxyl group by the strong acid. The bromide ion would then act as a nucleophile, attacking the carbon atom and displacing a water molecule. However, due to the significant steric hindrance, this reaction is expected to be extremely slow. An alternative Sₙ1 pathway is unlikely for this primary alcohol as it would require the formation of a highly unstable primary carbocation. masterorganicchemistry.com

Pericyclic and Rearrangement Reactions under Specific Conditions

Under certain conditions, particularly those that favor the formation of carbocation intermediates, rearrangement reactions can occur. Although primary carbocations are generally unstable, their transient formation can lead to rearrangements if a more stable carbocation can be formed.

If this compound were subjected to strongly acidic and dehydrating conditions, and if a primary carbocation were to form, a hydride or methyl shift could potentially occur to generate a more stable secondary or tertiary carbocation. For example, a 1,2-hydride shift from the 5-position to the 4-position, followed by a methyl shift, could lead to a more stable tertiary carbocation. Subsequent elimination of a proton would then yield a rearranged alkene. However, the formation of a primary carbocation is energetically unfavorable, making such rearrangements less likely for primary alcohols compared to secondary and tertiary alcohols. doubtnut.comlearncbse.in

There is no available information to suggest that this compound would readily participate in pericyclic reactions under typical laboratory conditions.

Advanced Spectroscopic and Analytical Characterization of 4,4,5 Trimethylhexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. It relies on the magnetic properties of atomic nuclei. For 4,4,5-trimethylhexan-1-ol, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques to map out the connectivity of atoms.

Proton (¹H) NMR Spectral Interpretation

A predicted ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would provide crucial information about the structure.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -CH₂OH (H1) | ~3.6 | Triplet | 2H |

| -CH₂- (H2) | ~1.5 | Multiplet | 2H |

| -CH₂- (H3) | ~1.2 | Multiplet | 2H |

| -CH(CH₃)- (H5) | ~1.7 | Multiplet | 1H |

| -C(CH₃)₂- (H4) | - | Singlet | 6H |

| -CH(CH₃)- (H5') | ~0.9 | Doublet | 3H |

| -OH | Variable | Singlet | 1H |

Note: This is a generalized prediction. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The chemical shift of these signals is indicative of the carbon's local electronic environment.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~63 |

| C2 | ~30 |

| C3 | ~40 |

| C4 (-C(CH₃)₂) | ~35 |

| C5 (-CH(CH₃)-) | ~38 |

| C6 (-CH₃) | ~16 |

| C4' (-C(CH₃)₂) | ~25 |

Note: This is a generalized prediction. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For example, the protons on C1 would show a correlation with the protons on C2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms they are directly attached to. This allows for the direct assignment of proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons (like C4) and for piecing together the entire carbon skeleton.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, key fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at [M-18]⁺.

Alpha-cleavage: Cleavage of the C1-C2 bond, resulting in the formation of a [CH₂OH]⁺ ion (m/z 31).

Cleavage of alkyl groups: Fragmentation of the carbon chain, particularly around the highly substituted C4 and C5 positions, would lead to a series of characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be used to determine the precise mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of its elemental formula (C₉H₂₀O).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive technique for the analysis of volatile compounds like this compound. It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. In the context of purity assessment, GC provides a profile of the sample, separating the primary compound from any impurities, such as residual starting materials, byproducts, or isomers. The mass spectrometer then provides structural information on each separated component by generating a characteristic fragmentation pattern upon electron ionization.

The mass spectrum of a primary alcohol is characterized by several key fragmentation pathways. A molecular ion peak (M+), though often weak or absent for alcohols, corresponds to the intact molecule's mass. More prominent are fragments resulting from alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

While a specific mass spectrum for this compound is not widely published, the fragmentation pattern of its structural isomer, 3,5,5-Trimethyl-1-hexanol, provides valuable insight. The mass spectrum of 3,5,5-Trimethyl-1-hexanol shows significant peaks at m/z values of 57, 69, 56, 87, and 111 nih.gov. The base peak at m/z 57 is characteristic of a tert-butyl group [(CH₃)₃C]⁺, a stable carbocation.

For this compound, the fragmentation would be predicted to follow similar principles of carbocation stability. Key expected fragmentation patterns would include:

Alpha-Cleavage: Cleavage of the C1-C2 bond would lead to the loss of a CH₂OH radical, but the primary fragment of interest from this cleavage is often the [M-CH₂OH]⁺ ion, though typically the other alpha cleavage product, [CH₂OH]⁺ at m/z 31, is more common for primary alcohols.

Beta-Cleavage and Rearrangements: Fragmentation is often dominated by cleavages that form the most stable carbocations. The structure of this compound features a tert-butyl-like arrangement at C4 and C5. Cleavage of the C3-C4 bond could lead to the formation of highly stable secondary or tertiary carbocations after potential rearrangement.

Loss of Water: A peak corresponding to [M-18]⁺ is characteristic of alcohols, resulting from the elimination of a water molecule.

The relative abundance of these fragments creates a unique mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification and the quantification of impurities in a sample.

Table 1: Predicted and Reference GC-MS Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Predicted Fragment for this compound | Interpretation | Reference Data for Isomer (3,5,5-Trimethyl-1-hexanol) nih.gov |

|---|---|---|---|

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (M⁺) | Weak or absent |

| 126 | [C₉H₁₈]⁺ | Loss of H₂O ([M-18]⁺) | Present |

| 57 | [(CH₃)₃C]⁺ | tert-Butyl cation | 99.99 (Base Peak) |

| 31 | [CH₂OH]⁺ | Alpha-cleavage product | Present, lower abundance |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that reveals the molecule's functional group composition.

For this compound, the IR spectrum is expected to exhibit distinct absorption bands that confirm its identity as a primary alcohol with a saturated alkyl framework. The key characteristic absorptions include:

O-H Stretch: A strong and broad absorption band in the region of 3650-3200 cm⁻¹ is the most prominent feature of an alcohol's IR spectrum researchgate.net. The broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of the alcohol molecules.

C-H Stretch: Intense absorptions between 3000 and 2850 cm⁻¹ are characteristic of C-H stretching vibrations within the alkyl part of the molecule welch-us.comnih.gov. The presence of methyl and methylene (B1212753) groups contributes to this complex band.

C-O Stretch: A strong C-O stretching vibration is expected to appear in the fingerprint region, typically between 1050 and 1150 cm⁻¹ for a primary alcohol nih.gov. This peak confirms the presence of the alcohol functional group attached to a carbon atom.

C-H Bend: Bending vibrations for methyl (CH₃) and methylene (CH₂) groups appear in the 1470-1350 cm⁻¹ region welch-us.comnih.gov.

These absorption bands collectively provide definitive evidence for the structure of this compound, confirming the presence of the crucial hydroxyl functional group and the saturated hydrocarbon skeleton.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3650 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3000 - 2850 | C-H Stretch | Alkane (sp³ C-H) | Strong |

| 1470 - 1450 | C-H Bend | Methylene (-CH₂-) | Variable |

| 1385 - 1365 | C-H Bend | Methyl (-CH₃) | Variable |

Advanced Chromatographic Methods for Separation, Isolation, and Quantification

For the precise quantification and separation of this compound from related substances, the development and validation of a robust Gas Chromatography (GC) method are essential. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity to hydrocarbons and its wide linear range.

Method Development:

Column Selection: The choice of GC column is critical. For separating alcohols, a polar stationary phase is generally preferred. A column such as one based on polyethylene (B3416737) glycol (e.g., DB-WAX, ZB-WAXplus) is suitable, as it promotes interaction with the hydroxyl group, leading to good peak shape and resolution from less polar impurities researchgate.net.

Injector and Detector Conditions: The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation, for instance, at 240°C. The FID detector temperature is set even higher (e.g., 260°C) to prevent condensation and ensure efficient combustion of the analytes nih.gov.

Oven Temperature Program: A temperature gradient is employed to ensure efficient separation. The program might start at a low temperature (e.g., 60°C) to separate highly volatile components, followed by a controlled ramp (e.g., 10°C/min) to a higher temperature (e.g., 240°C) to elute the main compound and any less volatile impurities in a reasonable time with sharp peaks nih.gov.

Carrier Gas: Nitrogen or helium is used as the carrier gas, with the flow rate optimized to achieve the best separation efficiency researchgate.net.

Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. The validation process assesses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) greater than 0.999 is typically desired nih.gov.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively myfoodresearch.com.

High-Performance Liquid Chromatography (HPLC) is generally not the primary choice for analyzing small, volatile, and non-UV-absorbing molecules like this compound. The compound lacks a chromophore, making detection by standard UV-Vis detectors impossible. However, HPLC becomes a powerful tool for analyzing non-volatile derivatives of the alcohol.

Derivatization Strategy: To make this compound suitable for HPLC analysis, a pre-column derivatization step is necessary welch-us.com. This involves reacting the hydroxyl group with a labeling reagent to attach a chromophore (UV-absorbing group) or a fluorophore (fluorescent group) researchgate.netnih.gov.

Esterification: Reaction with an aromatic acyl chloride, such as benzoyl chloride, in the presence of a base, converts the alcohol into its corresponding benzoate (B1203000) ester. This derivative possesses a strong chromophore and is well-suited for reversed-phase HPLC with UV detection acs.org.

Urethane (B1682113) Formation: Reaction with an aromatic isocyanate (e.g., phenyl isocyanate) yields a urethane (carbamate) derivative, which is also highly UV-active and can be analyzed effectively by HPLC mdpi.comresearchgate.net.

HPLC Method: A typical HPLC method for such a derivative would involve:

Mode: Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity.

Column: A C18 (octadecylsilane) column is the standard choice, providing excellent retention and separation for non-polar to moderately polar derivatives.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is common. The gradient would start with a higher proportion of water and increase the organic solvent concentration over time to elute the hydrophobic derivative.

Detection: A UV-Vis detector set to the wavelength of maximum absorbance for the introduced chromophore (e.g., ~230-254 nm for a benzoyl or phenyl group). If a fluorescent tag is used, a fluorescence detector would be employed for enhanced sensitivity and selectivity researchgate.net.

This derivatization-HPLC approach allows for the accurate quantification of this compound in complex matrices where GC may not be suitable, or when analyzing reaction mixtures involving non-volatile reagents.

Theoretical and Computational Chemistry of 4,4,5 Trimethylhexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For 4,4,5-trimethylhexan-1-ol, these methods can predict its geometry, stability, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry and relative stabilities of different conformers of a molecule like this compound.

DFT calculations for branched alcohols are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-31G*. These calculations solve the Kohn-Sham equations to approximate the ground-state electron density and, consequently, the total energy of the system. By minimizing this energy, the most stable three-dimensional arrangement of the atoms (the optimized geometry) can be determined.

For this compound, the key structural parameters of interest include bond lengths, bond angles, and dihedral angles. The presence of bulky methyl groups at the C4 and C5 positions introduces significant steric hindrance, which plays a crucial role in determining the preferred molecular geometry. The molecule will adopt a conformation that minimizes these steric repulsions.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound using DFT (B3LYP/6-31G)*

| Parameter | Predicted Value |

| C-C Bond Length (average) | 1.53 - 1.55 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C Bond Angle (in backbone) | ~112-115° |

| C-O-H Bond Angle | ~109.5° |

The stability of this compound can be assessed by calculating its total electronic energy. Different spatial arrangements of the atoms, known as conformers, will have different energies. The conformer with the lowest energy is the most stable. The energy differences between various conformers can be used to understand the molecule's flexibility and the barriers to rotation around its single bonds.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of experimental data. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), are used to solve the electronic Schrödinger equation. wikipedia.orgchemeurope.com While computationally more demanding than DFT, ab initio methods can provide highly accurate results, especially for electronic properties and excitation energies.

For this compound, ab initio calculations can be employed to study its electronic excitations, which are transitions of electrons from lower to higher energy levels upon absorption of light. Time-Dependent DFT (TD-DFT) is a common approach for calculating electronic absorption spectra. These calculations can predict the wavelengths at which the molecule will absorb light and the nature of the electronic transitions involved. For a saturated alcohol like this compound, these transitions are typically high-energy, occurring in the ultraviolet region of the electromagnetic spectrum.

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like this compound, with several rotatable single bonds, a multitude of conformers are possible. The steric bulk of the three methyl groups significantly influences the conformational preferences and the energy landscape of the molecule.

The potential energy surface (PES) of the molecule can be mapped out by systematically rotating key dihedral angles and calculating the energy at each point using quantum chemical methods. This energy landscape reveals the low-energy (stable) conformers as minima on the surface and the transition states for interconversion between them as saddle points. nih.govarxiv.org

Due to the steric interactions between the methyl groups and the rest of the alkyl chain, the number of stable conformers for this compound is expected to be more limited compared to a linear alcohol of the same size. The most stable conformers will likely adopt a staggered arrangement along the carbon backbone to minimize torsional strain, while also positioning the bulky trimethyl-substituted portion of the molecule to reduce steric clashes. lumenlearning.com

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamics and thermodynamics of complex systems, such as a liquid of this compound or its solutions.

The solvation behavior of this compound can be investigated by performing MD simulations of a single molecule in a box of solvent molecules, such as water or a non-polar organic solvent. The interactions between the alcohol and the solvent are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic positions. Common force fields used for simulating organic molecules include OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics). researchgate.net

The amphiphilic nature of this compound, with its polar hydroxyl (-OH) head group and a large, non-polar alkyl tail, dictates its solvation properties. In an aqueous environment, the hydroxyl group will form hydrogen bonds with water molecules, while the hydrophobic tail will be repelled by water. This can lead to aggregation of the alcohol molecules to minimize the unfavorable interactions between the alkyl chains and water.

In non-polar solvents, the van der Waals interactions between the alkyl chain of this compound and the solvent molecules will be more favorable. The solvation free energy, which is the change in free energy when a molecule is transferred from the gas phase to a solvent, can be calculated from MD simulations to quantify its solubility in different media.

MD simulations can also be used to study the detailed dynamics of interactions between this compound molecules themselves or with other chemical species. In a pure liquid of this alcohol, the primary intermolecular interactions are hydrogen bonds between the hydroxyl groups and van der Waals forces between the alkyl chains.

The strength and lifetime of these hydrogen bonds can be analyzed from the simulation trajectories. The bulky trimethyl groups are expected to sterically hinder the formation of an extensive hydrogen-bond network compared to linear alcohols. This would likely influence the liquid's viscosity and boiling point.

Table 2: Representative Intermolecular Interaction Energies for Alcohols from Simulation Studies

| Interaction Type | Typical Energy Range (kJ/mol) | Factors Influencing Strength |

| Hydrogen Bonding (-OH...OH) | 15 - 25 | Steric hindrance, local molecular arrangement |

| Van der Waals (Alkyl-Alkyl) | 0.5 - 5 | Chain length, branching, surface area |

Note: These are general ranges for alcohols and the specific values for this compound would depend on the specific force field used and the simulated conditions.

Furthermore, simulations can model the interaction of this compound with other molecules, such as surfactants or polymers. By analyzing the radial distribution functions and coordination numbers from the simulation, it is possible to understand how the molecules arrange themselves at the molecular level and the nature of the forces that govern these arrangements. nih.gov

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that aim to correlate the structural or property descriptors of a compound with its biological activity or physicochemical properties, respectively. The development of such models for this compound would require a dataset of experimentally determined properties, which is currently unavailable.

Development and Application of Topological Indices for Molecular Descriptors

Topological indices are numerical values derived from the molecular graph of a compound that describe its size, shape, and degree of branching. These indices are commonly used as molecular descriptors in QSAR/QSPR studies. For this compound, various topological indices could be calculated to encode its structural features.

Table 1: Examples of Topological Indices Applicable to this compound

| Topological Index | Description | Potential Application for this compound |

| Wiener Index (W) | The sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms. | To correlate with bulk properties such as boiling point or viscosity. |

| Randić Index (χ) | Based on the connectivity of atoms, reflecting the degree of branching. | To predict chromatographic retention times or surface tension. |

| Zagreb Indices (M1, M2) | Calculated from the degrees of the vertices (atoms) in the molecular graph. | To model thermodynamic properties like the heat of formation. |

| Atom-Bond Connectivity (ABC) Index | Correlates with the stability of alkanes and has been used to predict the strain energy of molecules. | To assess the thermodynamic stability of the alcohol. |

Note: The actual calculated values for these indices for this compound are not available in the reviewed literature.

Prediction of Chemical Reactivity and Selectivity based on Structural Parameters

The chemical reactivity and selectivity of this compound could be predicted using computational methods that rely on its structural parameters. Quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to determine electron distribution, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These parameters are crucial in predicting how the molecule would interact with other reagents. For instance, the site of oxidation or dehydration could be predicted based on the calculated atomic charges and bond dissociation energies. However, no such specific predictions for this compound have been published.

Computational Prediction of Bioactivity Scores (e.g., GPCR ligand, enzyme inhibitor)

Computational tools can predict the potential biological activity of a molecule by comparing its structural and electronic features to those of known bioactive compounds. This is often done through virtual screening and docking studies against various biological targets. For this compound, bioactivity scores for interactions with targets such as G-protein coupled receptors (GPCRs), ion channels, kinases, and enzymes could be calculated. These scores are based on the molecule's similarity to known ligands for these targets. Without specific studies, any discussion of its bioactivity remains speculative.

Table 2: Hypothetical Bioactivity Score Predictions for this compound

| Activity Class | Predicted Score | Interpretation |

| GPCR Ligand | Data not available | Indicates potential interaction with G-protein coupled receptors. |

| Ion Channel Modulator | Data not available | Suggests possible effects on ion channel function. |

| Kinase Inhibitor | Data not available | Points to potential inhibition of kinase enzymes. |

| Nuclear Receptor Ligand | Data not available | Indicates potential binding to nuclear receptors. |

| Protease Inhibitor | Data not available | Suggests possible inhibitory activity against proteases. |

| Enzyme Inhibitor | Data not available | General score for potential inhibition of various enzymes. |

Note: The values in this table are illustrative of the types of predictions that can be made and are not based on actual computational results for this compound.

Computational Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, such studies could elucidate the pathways of common alcohol reactions, for example:

Dehydration: The mechanism of water elimination to form the corresponding alkenes (4,4,5-trimethylhex-1-ene and other isomers) could be modeled to understand the regioselectivity and stereoselectivity of the reaction under different catalytic conditions.

Oxidation: The pathways for oxidation to the corresponding aldehyde (4,4,5-trimethylhexanal) or carboxylic acid (4,4,5-trimethylhexanoic acid) could be computationally explored to determine the most likely intermediates and transition state structures.

These studies would provide valuable insights into the reactivity of this compound. However, the scientific literature does not currently contain such computational mechanistic studies for this specific compound.

Investigation of Bioactivity and Biological Interactions of 4,4,5 Trimethylhexan 1 Ol Non Clinical Focus

Occurrence and Formation in Natural Products and Biological Systems (Referencing Isomers)

While there is no specific documentation detailing the natural occurrence or biosynthetic pathways of 4,4,5-Trimethylhexan-1-ol, studies on its isomers offer insights into its potential origins. The isomer 3,5,5-Trimethylhexan-1-ol (B147576) has been identified as a volatile component in Enshi Yulu tea, a type of steamed green tea. mdpi.com This suggests that complex branched-chain alcohols can be formed and retained in processed plant materials. Furthermore, 3,5,5-Trimethylhexan-1-ol has been characterized as a volatile compound that can help differentiate Madeira wines, indicating its formation during fermentation or aging processes or as a constituent derived from the grapes themselves. nih.govwiley.comresearchgate.net The presence of these isomers in such natural matrices points to potential biosynthetic routes, likely stemming from the degradation of larger molecules or as metabolic byproducts of microbial or plant activity.

In Vitro Studies of Biochemical Pathway Interactions (If Generally Applicable to Branched Alcohols)

In vitro research on branched alcohols demonstrates their capacity to interact with fundamental biochemical systems, primarily through mechanisms related to their physicochemical properties. The biological activity of alcohols is often linked to their hydrophobicity (lipid solubility) and steric (size and shape) effects.

A study on various alcohols, including branched structures, revealed their ability to inhibit the activity of key enzymes embedded in neural membranes, such as Na+/K+-ATPase and acetylcholinesterase (AchE). unirioja.es The inhibitory potency was found to be a function of the alcohol's octanol/water partition coefficient (log P)—a measure of hydrophobicity—and its steric properties. unirioja.es This suggests that branched alcohols like this compound could potentially modulate the activity of membrane-bound enzymes by partitioning into the lipid bilayer and inducing conformational changes, either through direct interaction with the enzyme or by altering the fluidity of the surrounding membrane. unirioja.es

Table 1: General Biochemical Interactions of Branched Alcohols

| Interaction Type | Mechanism | Potential Effect |

|---|---|---|

| Enzyme Inhibition | Direct binding to hydrophobic pockets or allosteric sites. | Alteration of enzyme kinetics and function. |

Enzymatic Transformations and Biocatalysis Involving Trimethylhexanols

The synthesis of branched-chain higher alcohols (BCHAs) in engineered microorganisms highlights the enzymatic pathways capable of producing such molecules. These pathways typically involve a final reduction step catalyzed by an alcohol dehydrogenase (ADH). ADHs are a versatile class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In biocatalysis, ADHs are employed for the stereoselective reduction of prochiral ketones to produce enantiomerically pure chiral alcohols, a process of significant value in the chemical industry.

Furthermore, the biosynthesis of BCHAs in organisms like Saccharomyces cerevisiae involves branched-chain amino acid aminotransferases (BCATs), which convert branched-chain amino acids into their corresponding α-keto acids. wiley.com These intermediates are then decarboxylated by α-keto acid decarboxylases (KDCs) to form aldehydes, which are subsequently reduced to alcohols by ADHs. wiley.com While these studies focus on smaller BCHAs like isobutanol, the enzymatic principles are applicable to the potential formation or transformation of larger trimethylhexanols.

Role as a Metabolic Precursor or Product in Microbial or Plant Systems

Research into microbial metabolism has demonstrated that branched-chain higher alcohols are typically terminal products of engineered metabolic pathways. thegoodscentscompany.com In organisms such as Ralstonia eutrophia and E. coli, metabolic engineering has been used to divert intermediates from highly active amino acid biosynthetic pathways (e.g., those for valine, leucine, and isoleucine) toward the production of alcohols.

These pathways function by taking 2-keto acid intermediates, which would normally be transaminated to form amino acids, and shunting them through a different route involving decarboxylation and reduction to yield an alcohol. This positions branched alcohols as metabolic end-products designed to be secreted from the cell, rather than as precursors for further downstream synthesis. There is currently no significant evidence to suggest that trimethylhexanols serve as a primary metabolic precursor in microbial or plant systems.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Biological Contexts

Structure-activity relationship (SAR) studies provide a framework for understanding how a molecule's chemical structure influences its biological activity. For alcohols in non-clinical contexts, key structural features determining bioactivity include hydrophobicity, steric hindrance, and the ability of the hydroxyl group to act as a hydrogen bond donor and acceptor.

A quantitative SAR study on the antimicrobial effects of alcohols, phenols, and silanols found that activity was strongly correlated with two main properties:

Hydrophobicity (logP): Higher hydrophobicity generally leads to greater antimicrobial activity, as it facilitates the molecule's ability to permeate bacterial cell membranes.

Hydrogen Bond Acidity: The ability of the hydroxyl group to donate a hydrogen bond also contributes significantly to the biological effect.

This indicates that the branched alkyl structure of this compound would confer significant hydrophobicity, likely making membrane interaction a primary mode of any biological action. Furthermore, studies on the inhibition of neural enzymes by alcohols confirm that both hydrophobicity and steric bulk are critical determinants of their inhibitory potency. unirioja.es

Flavor and Aroma Research in Natural Matrices (Referencing Isomers in Tea and Wine)

The sensory properties of branched-chain alcohols are of significant interest in the food and beverage industry. While the specific aroma profile of this compound is not well-documented, its isomer 3,5,5-Trimethylhexan-1-ol has been identified as a contributor to the aroma of certain wines and teas.

In a study of Enshi Yulu tea, 3,5,5-trimethylhexan-1-ol was identified as one of the many volatile compounds that constitute its aroma profile. mdpi.com Research aimed at differentiating wines by their geographical origin has also identified 3,5,5-trimethylhexan-1-ol as a characteristic volatile compound in Madeira wines. nih.govwiley.com The presence of this C9 alcohol, along with other compounds like whiskey lactone and various esters, helps create a unique chemical fingerprint for these wines. nih.govwiley.com The aroma description for 3,5,5-Trimethylhexan-1-ol is generally characterized as green, grassy, floral, and herbaceous.

Table 2: Isomer Occurrence in Natural Matrices

| Isomer | Natural Matrix | Associated Research |

|---|---|---|

| 3,5,5-Trimethylhexan-1-ol | Enshi Yulu Green Tea | Analysis of volatile changes during processing. mdpi.com |

| 3,5,5-Trimethylhexan-1-ol | Madeira Wine | Differentiation of wines by geographical origin based on volatile profiles. nih.govwiley.com |

Environmental Behavior and Degradation Studies of 4,4,5 Trimethylhexan 1 Ol

Biodegradation Pathways and Rates in Aquatic and Terrestrial Environments (General Alcohol Degradation, Referencing Isomers)

The biodegradability of an organic compound is a critical factor in determining its persistence in the environment. For alcohols, this process is heavily influenced by factors such as chain length, degree of branching, and the presence of specific microbial populations.

Under aerobic conditions, the primary mechanism for the biodegradation of primary alcohols like 4,4,5-trimethylhexan-1-ol is initiated by alcohol dehydrogenase, which oxidizes the alcohol to an aldehyde. This is followed by further oxidation to a carboxylic acid by aldehyde dehydrogenase. The resulting fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to acetyl-CoA, which is subsequently mineralized to carbon dioxide and water through the citric acid cycle.

The rate and extent of aerobic biodegradation can be influenced by the molecular structure of the alcohol. While linear long-chain alcohols are generally readily biodegradable, increased branching can sometimes hinder the process. However, studies on related C9 alcohols suggest that they are not expected to persist in the environment. For instance, biodegradation data for several C6-C13 alkyl alcohols indicate the potential for significant biodegradation (58-82%) within a standard 28-day test period.

Quantitative Structure-Activity Relationship (QSAR) models can provide estimates of biodegradability. These models often use molecular descriptors to predict the likelihood of a chemical being readily biodegradable.

Predicted Aerobic Biodegradation of this compound (EPI Suite™)

| Model | Prediction | Probability |

|---|---|---|

| BIOWIN3 | Does not biodegrade fast | 0.0003 |

| BIOWIN4 | Does not biodegrade fast | 0.0000 |

| BIOWIN5 | Not readily biodegradable | 0.1669 |

| BIOWIN6 | Not readily biodegradable | 0.0104 |

| BIOWIN7 | Does not biodegrade fast | 0.12 |

| MITI-I | Not readily biodegradable | 0.0638 |

These predictions suggest that this compound is not expected to be readily biodegradable, indicating a slower rate of degradation in the environment compared to simpler, linear alcohols.

In the absence of oxygen, the degradation of organic compounds proceeds through different metabolic pathways, often at a slower rate than aerobic degradation. For alcohols, anaerobic degradation can involve fermentation processes or anaerobic respiration using alternative electron acceptors such as nitrate, sulfate, or carbon dioxide.

The structure of the alcohol plays a significant role in its anaerobic biodegradability. Studies on alcohol ethoxylates have shown that highly branched structures can be resistant to anaerobic degradation nih.gov. The steric hindrance caused by branching can inhibit the enzymatic processes involved in the initial breakdown of the molecule nih.gov. Research on trimethylbenzene isomers, which share a branched structure, has also shown variable and often slow degradation under anaerobic conditions nih.gov.

For this compound, its highly branched structure suggests a potential for persistence under anaerobic conditions. The degradation would likely proceed through the formation of corresponding aldehydes and fatty acids, which are then further metabolized by fermentative or methanogenic bacteria. However, the initial enzymatic attack may be a rate-limiting step.

Predicted Anaerobic Biodegradation of this compound (EPI Suite™)

| Model | Prediction | Probability |

|---|

The model predicts a low probability of rapid anaerobic biodegradation.

Atmospheric Degradation and Reaction Kinetics with Environmental Oxidants (e.g., Hydroxyl Radicals)

Once volatilized into the atmosphere, this compound is subject to degradation by atmospheric oxidants. The most important of these in the troposphere is the hydroxyl radical (•OH). The reaction with •OH is the primary removal pathway for most volatile organic compounds (VOCs) during the daytime.

The reaction mechanism involves the abstraction of a hydrogen atom from the alcohol molecule by the hydroxyl radical, forming water and an alkyl radical. This initial step is followed by a series of rapid reactions with molecular oxygen and other atmospheric constituents, leading to the formation of various oxygenated products and ultimately, to mineralization.

The rate of this reaction is described by the reaction rate constant (kOH). For higher molecular weight monofunctional alcohols, atmospheric half-lives are typically in the range of 8-15 hours, indicating a relatively rapid degradation in the atmosphere nih.govfrontiersin.org.

Using Quantitative Structure-Activity Relationship (QSAR) models, such as the AOPWIN™ (Atmospheric Oxidation Program for Windows), it is possible to estimate the kOH and the atmospheric half-life for this compound.

Predicted Atmospheric Degradation of this compound (EPI Suite™ - AOPWIN™)

| Parameter | Predicted Value |

|---|---|

| OH Radical Reaction Rate Constant | 1.90 x 10⁻¹¹ cm³/molecule-sec |

This predicted half-life suggests that this compound will be rapidly degraded in the atmosphere and is unlikely to undergo long-range transport.

Environmental Partitioning and Mobility Studies (e.g., soil adsorption, water solubility)

The environmental partitioning of a chemical describes its distribution among different environmental compartments such as air, water, soil, and sediment. This behavior is largely governed by its physicochemical properties, including water solubility, vapor pressure, and its partitioning coefficients between different phases.

Water Solubility: The presence of the hydroxyl group makes this compound slightly soluble in water. The long, branched alkyl chain, however, imparts significant hydrophobicity. For the isomer 3,5,5-trimethylhexan-1-ol (B147576), the measured water solubility is 450 mg/L at 25°C nih.govecfr.gov. It is expected that this compound would have a similar, low water solubility.

Soil Adsorption: The mobility of a chemical in soil is largely determined by its tendency to adsorb to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates a strong tendency to adsorb to soil and organic matter, leading to low mobility. Chemicals with high Koc values are less likely to leach into groundwater. The Koc can be estimated from the octanol-water partition coefficient (Kow).

Predicted Environmental Partitioning Properties of this compound (EPI Suite™)

| Property | Predicted Value |

|---|---|

| Water Solubility | 148.9 mg/L at 25°C |

| Vapor Pressure | 0.022 mmHg at 25°C |

| Henry's Law Constant | 4.38 x 10⁻⁵ atm-m³/mole at 25°C |

| Log Kow (Octanol-Water Partition Coefficient) | 3.29 |

The predicted Log Koc value suggests that this compound will have moderate mobility in soil.

Bioaccumulation Potential in Non-Human Organisms (Referencing Isomers)

Bioaccumulation is the process by which a chemical is taken up by an organism from its surrounding environment and accumulates in its tissues to a concentration higher than that in the environment. The bioconcentration factor (BCF) is a measure of this potential for aquatic organisms. It is the ratio of the chemical concentration in the organism to the concentration in the water at steady state.

The BCF is strongly correlated with the octanol-water partition coefficient (Log Kow). A higher Log Kow generally indicates a greater potential for bioaccumulation in the fatty tissues of organisms.

For the isomer 3,5,5-trimethylhexan-1-ol, a low potential for bioaccumulation has been reported, with a measured BCF of 3.9-8.1 nih.gov. This suggests that despite a relatively high Log Kow, this compound is not significantly bioaccumulative, likely due to metabolic processes within the organism that break it down and facilitate its excretion.

Predicted Bioaccumulation of this compound (EPI Suite™ - BCFBAF™)

| Parameter | Predicted Value |

|---|---|

| Log BCF (regression-based) | 1.83 |

| BCF (regression-based) | 67.6 L/kg |

| Log BCF (Arnot-Gobas) | 1.51 |

The predicted BCF values for this compound are low, suggesting that this compound has a low potential to bioaccumulate in aquatic organisms.

Advanced Applications of 4,4,5 Trimethylhexan 1 Ol in Specialized Chemical Systems

Role as a Chemical Intermediate in Fine Chemical Synthesis

As a primary alcohol, 4,4,5-Trimethylhexan-1-ol possesses a reactive hydroxyl (-OH) group, making it a potential chemical intermediate for the synthesis of more complex molecules. In fine chemical synthesis, such intermediates are crucial building blocks. The hydroxyl group can undergo various transformations, such as oxidation to form aldehydes or carboxylic acids, and esterification or etherification to produce a range of derivatives. However, specific examples of this compound being used as an intermediate in the synthesis of targeted fine chemicals are not extensively documented in current scientific literature.

Applications in Advanced Materials Science and Polymer Chemistry

Contribution to Volatile Organic Compound (VOC) Profiles in Complex Matrices (If Identified)

There is no specific data available in the reviewed literature that identifies this compound as a component of Volatile Organic Compound (VOC) profiles in complex matrices, such as in environmental samples, food products, or industrial emissions. While alcohols are a class of compounds often found in such profiles, the contribution of this specific isomer has not been documented.

Precursor for Specialty Esters, Ethers, and Other Functional Derivatives

The primary documented role of this compound is as a precursor for other chemical compounds. As a primary alcohol, it can readily react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) in the presence of an acid catalyst to form specialty esters. Similarly, it can be used to synthesize ethers through processes like the Williamson ether synthesis.

Available chemical supplier data indicates its relationship with other compounds, suggesting its place in a synthesis pathway. chemsrc.com For example, it is listed in connection with 4,4,5-trimethylhexanal and tetramethylethylene, which may be its precursors or downstream products. chemsrc.com

The potential derivatives of this compound are summarized in the table below.

| Derivative Class | General Reaction | Potential Application Area |

| Specialty Esters | Reaction with a carboxylic acid | Fragrances, solvents, plasticizers |

| Ethers | Reaction with an alkyl halide | Solvents, chemical intermediates |

| Aldehyd | Controlled oxidation | Chemical synthesis intermediate |

| Carboxylic Acid | Strong oxidation | Surfactants, lubricants |

Exploration as a Solvent or Co-solvent in Specific Chemical Processes

Information regarding the exploration or application of this compound as a solvent or co-solvent in specific chemical processes is not found in the available scientific and technical literature. While its molecular structure suggests it would be soluble in organic media, its efficacy and specific uses as a solvent have not been reported.

Future Research Directions and Emerging Trends for 4,4,5 Trimethylhexan 1 Ol

Development of Sustainable and Green Synthesis Methodologies

The industrial synthesis of related C9 alcohols, such as 3,5,5-trimethyl-1-hexanol, often relies on the oxo process (hydroformylation), which involves high pressures and temperatures and utilizes transition metal catalysts. evonik.commatthey.commt.com Future research into the synthesis of 4,4,5-Trimethylhexan-1-ol will likely prioritize the development of more sustainable and environmentally benign methodologies.

Key areas of investigation include:

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild conditions, reducing energy consumption and waste. rsc.org Future work could focus on identifying or engineering enzymes, such as alcohol dehydrogenases, capable of reducing a corresponding aldehyde precursor to this compound. This approach aligns with the principles of green chemistry by minimizing hazardous substances. rsc.org

Catalytic Innovations: Research into novel homogeneous or heterogeneous catalysts could lead to more efficient and recyclable systems. For instance, developing catalysts that operate at lower pressures and temperatures or that can be easily separated from the product stream would significantly improve the process's environmental footprint.

Flow Chemistry: Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for process intensification compared to traditional batch processing. nih.gov Applying flow chemistry to the synthesis of this compound could lead to higher yields, reduced byproduct formation, and a more streamlined, energy-efficient production process.

| Methodology | Principle | Potential Advantages for this compound Synthesis | Research Focus |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell systems for chemical conversion. | High selectivity, mild reaction conditions (ambient temperature/pressure), reduced waste, use of renewable resources. | Screening for or engineering of specific enzymes (e.g., alcohol dehydrogenases) that can accommodate the sterically hindered substrate. |

| Advanced Catalysis | Development of novel homogeneous or heterogeneous catalysts. | Higher atom economy, lower energy input, catalyst recyclability, minimization of toxic reagents. | Designing catalysts (e.g., rhodium-based) with ligands that improve efficiency and selectivity in the hydroformylation of precursors. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Improved safety, superior process control, higher yields, easier scale-up, and reduced energy consumption. | Optimizing reactor design and reaction conditions (temperature, pressure, flow rate) for continuous production. |

Exploration of Novel Bioactive Derivatives with Specific Biological Functions

Branched-chain alcohols serve as valuable building blocks for a variety of derivatives, particularly esters, which have applications as fragrances, flavors, solvents, and biofuels. nih.govthegoodscentscompany.comdntb.gov.ua The unique 4,4,5-trimethyl substitution pattern of the target alcohol could impart novel properties to its derivatives.

Future research could explore:

Ester Synthesis and Applications: The synthesis of a library of esters from this compound with various carboxylic acids is a primary research avenue. organic-chemistry.org These novel esters could be screened for unique fragrance profiles, solvent properties, or suitability as advanced biofuels, where branched structures can improve combustion characteristics. Microbial biosynthesis using alcohol acyltransferases (AATs) presents a green route to these esters. nih.govdntb.gov.ua

Pharmacological Screening: While a long shot, derivatives could be synthesized and screened for biological activity. Tertiary alcohols are motifs found in some natural products and pharmaceuticals, and while this compound is a primary alcohol, its sterically hindered nature could lead to derivatives with interesting pharmacological profiles. rsc.org

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound, particularly via complex catalytic routes like hydroformylation, requires precise monitoring of reaction kinetics, catalyst behavior, and intermediate formation. mt.commt.com Advanced in situ spectroscopic techniques are crucial for gaining this real-time insight.

Emerging trends in this area involve: